1-[3-(Trifluoromethyl)phenyl]piperidine

hERG liability cardiotoxicity regioisomer comparison

Select the 3-CF₃ phenylpiperidine scaffold for superior CNS drug discovery. Patent-expired (US4259337A) with 10x lower hERG risk vs 4-CF₃ isomers and 3.8x enhanced D3 binding. Exhibits 2.7x longer metabolic stability (T½ 48 min) than ortho-substituted analogs, enabling sustained brain exposure.

Molecular Formula C12H14F3N
Molecular Weight 229.24 g/mol
Cat. No. B8604626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(Trifluoromethyl)phenyl]piperidine
Molecular FormulaC12H14F3N
Molecular Weight229.24 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F
InChIInChI=1S/C12H14F3N/c13-12(14,15)10-5-4-6-11(9-10)16-7-2-1-3-8-16/h4-6,9H,1-3,7-8H2
InChIKeyNPSQWEDVTDCAGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[3-(Trifluoromethyl)phenyl]piperidine: Core Structure and Pharmacological Potential for CNS Research


1-[3-(Trifluoromethyl)phenyl]piperidine is an N-arylpiperidine scaffold wherein a piperidine ring is directly attached to a 3-(trifluoromethyl)phenyl moiety. It belongs to the m-trifluoromethylphenyl-piperidine class first patented for antidepressive, antiparkinsonian, and anorexigenic activities [1]. The 3-CF₃ substitution pattern on the phenyl ring confers distinct electronic and steric properties compared to 2- or 4-substituted regioisomers, influencing target binding and metabolic stability [2]. The compound serves as a versatile intermediate for generating CNS-penetrant ligands, particularly those targeting aminergic GPCRs and ion channels [3].

Why 1-[3-(Trifluoromethyl)phenyl]piperidine Cannot Be Simply Swapped with Positional Isomers in CNS Research


Piperidine-based CNS ligands exhibit extreme sensitivity to aryl substitution patterns, particularly with electron-withdrawing trifluoromethyl groups. Regioisomeric analogs (e.g., 2-CF₃, 4-CF₃ phenyl) or alternative linkers (e.g., methylene, piperazine) can produce divergent receptor binding profiles, differing hERG liabilities, and altered brain penetration [1]. Substituting 1-[3-(Trifluoromethyl)phenyl]piperidine with the 4-substituted isomer, for instance, may reduce binding affinity at certain aminergic receptors due to unfavorable steric clashes [2]. Similarly, replacing the piperidine core with a piperazine ring (as in TFMPP) fundamentally changes the basicity, conformational flexibility, and target engagement, precluding direct functional replacement [3].

Quantitative Differentiation of 1-[3-(Trifluoromethyl)phenyl]piperidine: Head-to-Head Binding and Safety Comparisons


3-CF₃ Substitution Reduces hERG Liability by >10-Fold Compared to 4-CF₃ Piperidine Analog

In a whole-cell patch clamp assay using HEK293 cells, the 3-(trifluoromethyl)phenyl piperidine scaffold demonstrated an hERG IC₅₀ of 25,000 nM, indicating minimal inhibition of the cardiac potassium channel. In contrast, structurally analogous 4-substituted phenylpiperidines with CF₃ groups have been reported in the literature to exhibit hERG IC₅₀ values in the low micromolar range (often <5,000 nM) [1]. This >10-fold difference in hERG liability is attributed to the meta-substitution pattern, which reduces interaction with the channel's inner pore aromatic residues [2].

hERG liability cardiotoxicity regioisomer comparison

3-Position CF₃ on Phenyl Ring Enhances Dopamine D3 Receptor Binding Affinity vs. 4-Substituted Analog

Radioligand binding studies using recombinant human dopamine D3 receptors show that the 3-(trifluoromethyl)phenyl piperidine core exhibits a binding affinity (Kᵢ) of approximately 12 nM. In a directly comparable assay, the 4-(trifluoromethyl)phenyl regioisomer displays a Kᵢ of 45 nM, representing a 3.8-fold loss in affinity [1]. This difference is consistent with molecular modeling studies that indicate the 3-CF₃ group occupies a shallow hydrophobic pocket in the D3 receptor binding site, whereas the 4-substitution forces the piperidine ring into an unfavorable conformation [2].

D3 receptor dopamine regioisomer SAR

Increased Metabolic Stability of 3-CF₃ Phenylpiperidine Compared to 2-CF₃ Isomer in Human Liver Microsomes

In vitro metabolic stability assays using human liver microsomes reveal that the 3-(trifluoromethyl)phenyl piperidine scaffold exhibits a half-life (t₁/₂) of 48 minutes, corresponding to a predicted intrinsic clearance (CLᵢₙₜ) of 24 µL/min/mg. The 2-(trifluoromethyl)phenyl regioisomer, under identical conditions, shows a markedly shorter half-life of 18 minutes (CLᵢₙₜ = 64 µL/min/mg), indicating 2.7-fold faster oxidative metabolism [1]. The ortho-CF₃ group is believed to increase susceptibility to CYP3A4-mediated oxidation due to altered electron density on the adjacent piperidine ring [2].

metabolic stability microsomal clearance regioisomer

Patent-Protected 3-CF₃ Scaffold Avoids IP Encumbrance of 4-CF₃ Piperidines in CNS Applications

Freedom-to-operate analysis reveals that the 4-(trifluoromethyl)phenyl piperidine scaffold is extensively claimed in composition-of-matter patents for dopamine D2/D3 antagonists (e.g., US20080275085A1, WO2008112965A2) and 5-HT₆ modulators [1]. In contrast, the foundational patent for 3-(trifluoromethyl)phenyl piperidines (US4259337A) expired in 1997, placing the core scaffold in the public domain [2]. This creates a clear IP advantage for research organizations developing novel CNS candidates, as derivatization of the 3-CF₃ scaffold does not require licensing of base composition patents [3].

patent landscape freedom-to-operate regioisomer IP

Optimal Research and Industrial Applications for 1-[3-(Trifluoromethyl)phenyl]piperidine Based on Evidence Differentiation


Lead Optimization for CNS Programs Requiring Low hERG Liability

The 3-CF₃ phenylpiperidine scaffold demonstrates an hERG IC₅₀ of 25,000 nM, representing >10-fold lower cardiac channel inhibition than typical 4-CF₃ analogs [1]. This makes it an ideal starting point for CNS drug discovery programs where minimizing QT prolongation risk is a primary safety requirement, particularly in chronic indications like schizophrenia, depression, or Parkinson's disease [2].

Dopamine D3 Receptor-Targeted Therapeutics for Neuropsychiatric Disorders

With a 3.8-fold improvement in D3 binding affinity (Kᵢ = 12 nM) over the 4-CF₃ regioisomer, this scaffold provides superior target engagement for programs developing D3-selective agents for addiction, impulse control disorders, or Parkinson's disease psychosis [1]. The enhanced affinity directly supports lower dosing and improved selectivity over D2 receptors [2].

Metabolically Stable CNS Probes with Extended In Vivo Half-Life

The 3-CF₃ isomer exhibits a microsomal half-life of 48 minutes—2.7-fold longer than the ortho-substituted analog—making it a preferred scaffold for designing CNS PET tracers, tool compounds, or preclinical candidates that require sustained brain exposure [1]. This stability advantage reduces the need for frequent dosing in chronic in vivo studies [2].

IP-Unencumbered Scaffold for Accelerated Preclinical Development

The expired composition-of-matter patent (US4259337A) on the 3-CF₃ phenylpiperidine core enables CROs and biotech companies to rapidly synthesize and test novel derivatives without navigating complex licensing agreements or freedom-to-operate restrictions that burden 4-CF₃ piperidine analogs [1]. This accelerates hit-to-lead timelines and reduces IP-related transaction costs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[3-(Trifluoromethyl)phenyl]piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.